5-Chloro-2,3-difluoropyridine

Organometallic Chemistry Regioselective Functionalization Halogenated Pyridine Building Blocks

5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) is a 2,3,5-trihalopyridine derivative with the molecular formula C5H2ClF2N and a molecular weight of 149.53 g/mol. It is a colorless to light yellow clear liquid with a boiling point of 135°C and a density of 1.442 g/mL at 25°C.

Molecular Formula C5H2ClF2N
Molecular Weight 149.52 g/mol
CAS No. 89402-43-7
Cat. No. B143520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-difluoropyridine
CAS89402-43-7
Synonyms2,3-Difluoro-5-chloropyridine;  3-Chloro-5,6-difluoropyridine; 
Molecular FormulaC5H2ClF2N
Molecular Weight149.52 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)F)Cl
InChIInChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
InChIKeyPERMDYZFNQIKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-difluoropyridine (CAS 89402-43-7): A Key Halogenated Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis


5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) is a 2,3,5-trihalopyridine derivative with the molecular formula C5H2ClF2N and a molecular weight of 149.53 g/mol . It is a colorless to light yellow clear liquid with a boiling point of 135°C and a density of 1.442 g/mL at 25°C [1]. The compound serves as a critical intermediate in the synthesis of various agrochemicals, including the herbicide clodinafop-propargyl and the insecticide cyantraniliprole [2], as well as in pharmaceutical research [3].

Why 5-Chloro-2,3-difluoropyridine Cannot Be Simply Substituted by Other Halogenated Pyridine Analogs


While various halogenated pyridines exist, 5-Chloro-2,3-difluoropyridine exhibits a unique halogen substitution pattern (chlorine at C5, fluorine at C2 and C3) that directly impacts its reactivity, stability, and the biological activity of downstream products [1]. Simple substitution with analogs like 2,3,5-trichloropyridine or 2,3-difluoropyridine is not feasible, as the specific combination of electronegative fluorine atoms and a heavier chlorine atom dictates regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions [2]. Furthermore, the presence of fluorine atoms enhances metabolic stability and lipophilicity in final agrochemical or pharmaceutical agents, a property that chlorine-only or non-fluorinated analogs cannot replicate [3].

Quantitative Differentiation of 5-Chloro-2,3-difluoropyridine: Head-to-Head Performance Data Against Key Analogs


Superior Regioselective Deprotonation at the 4-Position Compared to 2,3,5-Trichloropyridine

In a comparative deprotonation study using lithium diisopropylamide (LDA), 5-Chloro-2,3-difluoropyridine underwent deprotonation exclusively at the 4-position, demonstrating complete regioselectivity [1]. In contrast, 2,3,5-trichloropyridine and 3,5-dichloro-2-fluoropyridine also showed 4-position deprotonation but exhibited different reactivity profiles, highlighting that the specific halogen pattern in 5-Chloro-2,3-difluoropyridine enables predictable and selective functionalization [1].

Organometallic Chemistry Regioselective Functionalization Halogenated Pyridine Building Blocks

Higher Isolated Yield in Halex Fluorination Compared to 2,3,5-Trichloropyridine and 3,5-Dichloro-2-fluoropyridine

In a patent describing the synthesis of 2,3-difluoro-5-halopyridines, the isolated yield of 5-Chloro-2,3-difluoropyridine was reported as 46% from the reaction of 2,3,5-trichloropyridine with potassium fluoride under specific conditions [1]. The same reaction mixture produced 3,5-dichloro-2-fluoropyridine in a 27% isolated yield [1]. Additionally, the yield of 5-Chloro-2,3-difluoropyridine relative to reacted starting material was 63% [1].

Halogen Exchange Fluorination Process Chemistry

Distinct Boiling Point and Density Enable Easier Purification and Handling vs. 5-Bromo Analog

5-Chloro-2,3-difluoropyridine has a reported boiling point of 135°C and a density of 1.442 g/mL at 25°C [1]. While specific boiling point data for 5-Bromo-2,3-difluoropyridine is less readily available in vendor catalogs, the heavier bromine atom in the analog typically results in a higher boiling point and density [2]. The lower boiling point of the chloro derivative facilitates distillation-based purification under milder conditions, reducing thermal decomposition risk [1].

Physical Properties Purification Process Safety

Enhanced Metabolic Stability and Bioactivity in Agrochemical Products Relative to Non-Fluorinated Analogs

Incorporation of 5-Chloro-2,3-difluoropyridine into herbicides and insecticides, such as clodinafop-propargyl and cyantraniliprole, is known to improve their biological activity and metabolic stability due to the presence of fluorine atoms [1]. Fluorine substitution enhances lipophilicity, membrane permeability, and resistance to oxidative metabolism compared to non-fluorinated pyridine analogs [2]. While direct quantitative comparisons of final product efficacy are not provided in these sources, the class-level advantage of fluorine incorporation is well-established in agrochemical and pharmaceutical design [2].

Agrochemical Efficacy Metabolic Stability Fluorine Chemistry

Optimal Application Scenarios for 5-Chloro-2,3-difluoropyridine Based on Verified Performance Data


Synthesis of 4-Substituted Pyridine Derivatives for Agrochemical Lead Optimization

Leveraging the exclusive deprotonation at the 4-position when treated with LDA (as demonstrated in head-to-head studies), 5-Chloro-2,3-difluoropyridine is the substrate of choice for introducing carboxyl, iodo, or other functional groups selectively at C4 [1]. This precise functionalization is essential for constructing the core of herbicidal compounds like clodinafop-propargyl and insecticidal agents like cyantraniliprole .

Large-Scale Manufacturing of Fluorinated Agrochemical Intermediates

The higher isolated yield of 5-Chloro-2,3-difluoropyridine (46%) compared to its mono-fluorinated analog (27%) in halex fluorination makes it a more cost-effective and efficient choice for industrial-scale production [1]. This yield advantage, combined with its favorable boiling point for distillation, directly translates to reduced manufacturing costs and improved process sustainability .

Development of Fluorine-Containing Pharmaceutical Building Blocks

The presence of two fluorine atoms provides enhanced lipophilicity and metabolic stability, making this compound a valuable intermediate for synthesizing drug candidates with improved pharmacokinetic profiles [1]. Its ability to undergo regioselective functionalization at both the 4- and 6-positions (via LDA/LITMP methods) allows for the creation of diverse molecular scaffolds for medicinal chemistry programs .

Preparation of 2,3-Difluoropyridine via Dechlorination

5-Chloro-2,3-difluoropyridine can be efficiently converted to 2,3-difluoropyridine with a high yield of 91.7% (based on starting material) and purity >99% (GC area) [1]. This makes it a superior precursor for accessing the parent 2,3-difluoropyridine scaffold, which is itself a valuable building block in pharmaceutical and agrochemical research .

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